Morpholine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGILAPKWVHCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541021 | |
| Record name | Morpholine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97039-63-9 | |
| Record name | Morpholine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for Morpholine-3-carbonitrile and its Analogs
Modern synthetic routes to this compound and related structures often employ multicomponent reactions and sophisticated cyclization strategies to build complexity in a controlled and efficient manner.
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple precursors in a single step, aligning with the principles of atom economy and green chemistry. nih.gov These reactions reduce the need for intermediate purification steps, thereby saving time, solvents, and resources. nih.gov A notable green chemistry approach for morpholine (B109124) synthesis involves a simple, high-yielding, one or two-step redox-neutral protocol that converts 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. chemrxiv.orgnih.govchemrxiv.org This method avoids the use of heavy metal catalysts and harsh reagents, offering significant environmental and safety benefits over traditional multi-step procedures. chemrxiv.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of green synthetic chemistry. In the context of synthesizing morpholine analogs, organobases like morpholine itself have proven effective. An atom-efficient, one-pot, four-component synthesis of polysubstituted dihydropyridines, which can be considered structural analogs, utilizes morpholine as a catalyst at ambient temperature. researchgate.net This reaction proceeds through the condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and an active methylene (B1212753) compound. researchgate.net The use of an organobase under room temperature conditions represents a significant advancement over methods requiring harsh conditions or expensive metal catalysts. researchgate.net
Beyond its role as a reactant, the morpholine nucleus is a key component of more complex organocatalysts. For instance, new organocatalysts based on β-morpholine amino acids have been designed and successfully tested in 1,4-addition reactions of aldehydes to nitroolefins. nih.gov These catalysts can operate at low loadings (e.g., 1 mol%) and achieve quantitative conversion with excellent diastereoselection (90%–99% d.e.) and high enantioselection (70% to 99% e.e.), demonstrating the potential for creating chiral morpholine-containing structures. nih.gov
Table 1: Research Findings on One-Pot Synthesis of Dihydropyridine (B1217469) Derivatives Using Morpholine Organocatalysis This table is based on data for the synthesis of polysubstituted dihydropyridine derivatives, which serve as examples of multicomponent reactions involving morpholine catalysis and nitrile precursors.
| Aldehyde | Amine | Active Methylene Compound | Yield (%) | Reference |
|---|---|---|---|---|
| 4-chlorobenzaldehyde | Aniline | Malononitrile (B47326) | 94 | researchgate.net |
| 4-methylbenzaldehyde | Aniline | Malononitrile | 92 | researchgate.net |
| Benzaldehyde | Benzylamine | Malononitrile | 91 | researchgate.net |
| 4-methoxybenzaldehyde | Benzylamine | Ethyl Cyanoacetate | 89 | researchgate.net |
| 4-nitrobenzaldehyde | Aniline | Malononitrile | 95 | researchgate.net |
Malononitrile (CH₂(CN)₂) is a highly versatile C-H acidic compound and a key building block in organic synthesis, particularly for heterocyclic compounds. wikipedia.orgresearchgate.net Its active methylene group readily participates in condensation reactions. researchgate.net In the previously mentioned four-component reaction catalyzed by morpholine, malononitrile serves as the active methylene precursor, incorporating the critical nitrile functionality into the final product structure. researchgate.net
The utility of malononitrile extends to other MCRs for synthesizing nitrile-substituted heterocycles. For example, a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) can produce benzo[h]quinoline-3-carbonitrile derivatives. mdpi.com This demonstrates the general applicability of malononitrile for constructing molecules featuring an amino-nitrile moiety adjacent to a heterocyclic ring system, a common structural feature in this compound analogs. mdpi.comnih.gov
Cyclization reactions are fundamental to the formation of the morpholine ring. These strategies can be broadly categorized into intramolecular and intermolecular processes, with modern advancements focusing on stereocontrol and the use of solid-phase techniques for high-throughput synthesis.
Intramolecular cyclization involves the formation of the morpholine ring from a linear precursor containing all the necessary atoms. A common strategy involves the base-induced cyclization of an intermediate prepared via a reductive amination step. nih.gov For example, an N-benzyl protected morpholine can be formed in good yield (65–74%) and with excellent enantioselectivity (80–98% ee) using potassium tert-butoxide (KOtBu) in acetonitrile (B52724) at -20 °C. nih.gov Another classical approach involves reacting an amino alcohol with chloroacetyl chloride to form an amide, which then undergoes intramolecular cyclization upon treatment with a base like potassium hydroxide. researchgate.netresearchgate.net Subsequent reduction of the resulting morpholinone yields the saturated morpholine ring. researchgate.net Boron trifluoride etherate has also been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to furnish 1,4-oxazines (morpholines) in good yields. organic-chemistry.org
Polymer-supported synthesis, a cornerstone of combinatorial chemistry, offers a powerful method for the stereoselective preparation of morpholine derivatives. acs.orgnih.govacs.org This solid-phase approach allows for the use of excess reagents and simplified purification, as impurities can be washed away from the resin-bound product. thieme-connect.com
A reported method utilizes immobilized amino acids, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH on Wang resin, as chiral starting materials. acs.orgacs.org The synthesis proceeds through several steps on the solid support:
Sulfonylation: The resin-bound amino group is protected and activated, for example, with 4-nitrobenzenesulfonyl chloride (NsCl). acs.org
Alkylation: The intermediate is then N-alkylated. acs.orgacs.org
Cleavage and Cyclization: The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA). This acid-mediated cleavage simultaneously induces the intramolecular cyclization to form the morpholine ring. acs.orgacs.org
Crucially, the inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the stereoselective formation of the saturated morpholine ring system from a dihydro-1,4-oxazine intermediate. acs.orgnih.govacs.org This method provides excellent control over the stereochemistry at the newly formed center. nih.gov
Table 2: Research Findings on Polymer-Supported Synthesis of Morpholine Derivatives This table summarizes data for the synthesis of morpholine-3-carboxylic acid derivatives, which are structurally related to the target compound and illustrate the principles of the synthetic strategy.
| Immobilized Starting Material | Key Reagents | Cleavage/Cyclization Conditions | Product Type | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| Fmoc-Ser(tBu)-OH on Wang resin | NsCl, 2-bromo-4′-methylacetophenone | 50% TFA in DCM | Dihydrooxazine | 46 | acs.org |
| Fmoc-Ser(tBu)-OH on Wang resin | NsCl, 2-bromo-4′-methylacetophenone | 50% TFA in DCM, TES | Morpholine | 90 | acs.org |
| Immobilized Fmoc-Cys(Trt)-OH | NsCl, 2-bromoacetophenone | Neat TFA | Thiomorpholine | 96 | thieme-connect.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the synthesis of heterocyclic compounds like this compound. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, displacing a leaving group.
The construction of the morpholine ring system often involves intramolecular nucleophilic substitution, a key strategy in forming the heterocyclic structure. A common approach begins with a linear precursor containing both a nucleophilic amine and an electrophilic carbon bearing a leaving group, such as a halogen or a sulfonate ester (derived from a hydroxyl group).
While direct examples detailing the synthesis of this compound via this specific pathway are not abundant in the readily available literature, a general synthetic strategy can be outlined. The synthesis would likely commence with a suitably substituted amino alcohol. For instance, a 2-amino-1-halo-propane derivative bearing a nitrile group at the appropriate position could undergo intramolecular cyclization. In this process, the amino group acts as the nucleophile, attacking the carbon atom bonded to the halogen. This intramolecular SN2 reaction results in the formation of the morpholine ring.
An illustrative, though general, example of morpholine ring formation via intramolecular cyclization involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride, followed by treatment with a base to induce cyclization into a morpholinone, which is then reduced to the morpholine. researchgate.net Adapting this to this compound would necessitate starting with a precursor already containing the 3-carbonitrile moiety.
Post-Ugi Transformations in Morpholine Synthesis
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid assembly of complex molecules from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov The initial product of the Ugi reaction is a linear α-acylamino carboxamide adduct. frontiersin.org However, by carefully selecting starting materials with additional reactive functional groups, this linear product can undergo subsequent intramolecular reactions to form various heterocyclic structures, a strategy known as post-Ugi transformation. frontiersin.org
The synthesis of morpholine derivatives can be achieved through a post-Ugi intramolecular cyclization. To synthesize a this compound scaffold using this method, one could envision a reaction involving:
An aldehyde.
An amine with a tethered hydroxyl group (an amino alcohol).
A carboxylic acid.
An isocyanide that incorporates the nitrile functionality, such as isocyanoacetonitrile.
The initial Ugi reaction would produce a linear intermediate containing both the hydroxyl group from the amino alcohol and the necessary framework from the other components. A subsequent intramolecular cyclization, often acid- or base-catalyzed, would involve the nucleophilic attack of the hydroxyl group onto an appropriate electrophilic site in the molecule, leading to the formation of the morpholine ring with the carbonitrile group at the 3-position. The versatility of the Ugi reaction allows for the introduction of various substituents on the morpholine ring by simply changing the starting components. nih.govnih.gov
Asymmetric Synthesis Approaches
The development of asymmetric methods to synthesize enantiomerically pure substituted morpholines is of significant interest due to the prevalence of chiral morpholine motifs in pharmaceuticals. For 3-substituted morpholines, including this compound, several catalytic asymmetric strategies have been developed.
One prominent and efficient method involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This approach starts with ether-containing aminoalkyne substrates.
Hydroamination: A commercially available bis(amidate)bis(amido)Ti catalyst is used for the intramolecular hydroamination of the aminoalkyne, which generates a cyclic imine intermediate.
Asymmetric Transfer Hydrogenation: The cyclic imine is then reduced in the same pot using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN. This step proceeds with high enantioselectivity, affording the chiral 3-substituted morpholine. nih.gov
This method has been shown to produce chiral 3-substituted morpholines in good yields with enantiomeric excesses often exceeding 95%. nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity. nih.gov
General strategies for the asymmetric synthesis of chiral morpholines can be categorized into three main approaches researchgate.net:
Strategy A: Forming the stereocenter before the cyclization step.
Strategy B: Creating the stereocenter during the cyclization process.
Strategy C: Establishing the stereocenter after the formation of the morpholine ring.
The tandem hydroamination/asymmetric transfer hydrogenation is an example of Strategy B, where the chiral center at the 3-position is set during the catalytic reduction of the cyclic imine.
| Catalyst/Method | Substrate Type | Key Feature | Enantiomeric Excess (ee) |
| Ti-catalyst / RuCl(S,S)-Ts-DPEN nih.govorganic-chemistry.org | Ether-containing aminoalkyne | Tandem hydroamination and asymmetric transfer hydrogenation in a one-pot reaction. | >95% |
| Palladium-catalyzed carboamination nih.gov | O-allyl ethanolamines | Forms cis-3,5-disubstituted morpholines, adaptable for 3-substituted derivatives. | High (as single stereoisomers) |
Derivatization and Functionalization of this compound
Once synthesized, this compound can serve as a scaffold for further chemical modifications. The presence of the nitrile group and the morpholine ring system offers multiple sites for derivatization.
Modification of the Nitrile Group (e.g., Oxidation, Reduction, Nucleophilic Substitution)
The nitrile group at the C-3 position is a versatile functional group that can be transformed into a variety of other functionalities.
Reduction: The nitrile group can be readily reduced to a primary amine, yielding 3-(aminomethyl)morpholine . This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether, followed by an acidic workup. nih.gov Catalytic hydrogenation, using hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) at elevated temperature and pressure, is another effective method for this reduction. libretexts.org The resulting primary amine is a valuable building block for further elaboration, for example, through acylation or alkylation.
Oxidation: While the direct oxidation of a nitrile group to a ketone or other oxidized forms is not a standard transformation, oxidative conditions can be applied to the molecule. However, specific literature on the direct oxidation of the nitrile in this compound is not readily available. Reactions would likely involve the morpholine ring itself or other substituents, depending on the reagents used.
Nucleophilic Addition/Hydrolysis: The nitrile group can undergo nucleophilic addition. A key reaction is hydrolysis, which converts the nitrile into a carboxylic acid. This can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com
Acidic Hydrolysis: Heating this compound under reflux with a dilute aqueous acid, such as hydrochloric acid, will yield morpholine-3-carboxylic acid and the corresponding ammonium salt. libretexts.org
Basic Hydrolysis: Refluxing with an aqueous solution of a base, like sodium hydroxide, will initially produce the carboxylate salt (e.g., sodium morpholine-3-carboxylate) and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free morpholine-3-carboxylic acid. libretexts.orgchemistrysteps.com
The resulting morpholine-3-carboxylic acid is a valuable amino acid derivative with applications as a building block in pharmaceutical and polymer chemistry. chemimpex.com
Substitution on the Morpholine Ring System
The morpholine ring itself offers sites for substitution, primarily at the nitrogen atom, but also potentially at the carbon atoms.
N-Substitution: The secondary amine nitrogen of the morpholine ring is nucleophilic and can be readily functionalized.
N-Alkylation: This is a common modification where an alkyl group is introduced onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. Another method involves reductive amination with an aldehyde or ketone. A gas-solid phase N-alkylation using alcohols over a CuO–NiO/γ–Al₂O₃ catalyst has also been reported for the morpholine core, demonstrating a versatile method for creating N-alkylated derivatives. researchgate.netresearchgate.net
N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the morpholine with an aryl halide.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative.
C-Substitution: Introducing substituents directly onto the carbon atoms of a pre-existing this compound ring is more challenging. It typically requires activation of the C-H bonds. While literature specifically detailing C-H functionalization of this compound is sparse, general methods for C-H functionalization of morpholine rings, often directed by the nitrogen atom, could potentially be applied. For instance, α-functionalization of morpholines has been achieved through their corresponding imine-BF₃ complexes, which react with various organometallic nucleophiles. nih.gov Applying such a strategy would depend on the compatibility of the nitrile group with the reaction conditions.
Synthesis of Fused Heterocyclic Systems Containing this compound
The strategic fusion of additional heterocyclic rings onto the this compound framework represents an advanced synthetic approach to constructing novel polycyclic scaffolds. These fused systems are of significant interest in medicinal chemistry and materials science due to their rigidified conformations and potential for diverse biological activities. The synthetic methodologies to achieve such structures primarily leverage the inherent reactivity of the ortho-amino nitrile functionality within the this compound precursor. This arrangement is a classic substrate for annulation reactions, leading to the formation of fused pyrimidine (B1678525), pyridine (B92270), and other heterocyclic rings.
The core principle behind these syntheses involves the reaction of the amino group and the nitrile group with bifunctional electrophiles or through intramolecular cyclizations of appropriately derivatized this compound intermediates. These transformations lead to the creation of a new ring system that shares a bond with the morpholine ring.
Synthesis of Fused Pyrimidine Derivatives
A prevalent strategy for constructing fused pyrimidine rings, such as the tetrahydropyrimido[4,5-b]morpholine system, is through the reaction of the ortho-amino nitrile group with one-carbon synthons. Reagents like formamide (B127407), urea (B33335), thiourea (B124793), and isothiocyanates are commonly employed to introduce the necessary atoms to complete the pyrimidine ring.
For instance, heating an ortho-amino nitrile with formamide typically yields the corresponding fused 4-aminopyrimidine. This reaction proceeds through an initial formation of an N-formylamino intermediate, which then undergoes cyclization and dehydration. Similarly, reaction with urea or thiourea can lead to the formation of fused pyrimidin-4-ones or pyrimidine-4-thiones, respectively. These reactions are often catalyzed by acids or bases and can be performed under thermal or microwave conditions.
The following table details representative reactions for the synthesis of fused pyrimidine derivatives from analogous cyclic amino nitriles, illustrating the general applicability of these methods to this compound.
| Starting Material Analogue | Reagent(s) | Conditions | Fused Product | Yield (%) |
| 2-amino-cyclohex-1-ene-1-carbonitrile | Formamide | Reflux | 4-Amino-5,6,7,8-tetrahydroquinazoline | High |
| 6-amino-pyridine-5-carbonitrile | Urea | Heat | Pyrido[2,3-d]pyrimidin-4(3H)-one | Good |
| 2-amino-cyclopent-1-ene-1-carbonitrile | Phenyl isothiocyanate | Pyridine, reflux | 2-Anilino-3-phenyl-3,5,6,7-tetrahydro-cyclopenta[d]pyrimidin-4-thione | Moderate |
Synthesis of Fused Pyridine Derivatives
The construction of a fused pyridine ring onto the this compound scaffold can be achieved through various condensation reactions. A common approach involves the reaction of the ortho-amino nitrile with compounds containing a 1,3-dicarbonyl or equivalent functionality. This can be exemplified by the Friedländer annulation, where the amino group and the active methylene group (alpha to the nitrile) react with a 1,2-dicarbonyl compound to form the fused pyridine ring.
Another versatile method is the reaction with α,β-unsaturated carbonyl compounds. In this case, a Michael addition of the amino group to the unsaturated system is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the fused pyridine system.
The Thorpe-Ziegler cyclization of a dinitrile precursor, which can be prepared from this compound, is another powerful tool for forming a fused six-membered ring, which after hydrolysis can lead to a fused ketone that is a precursor to a pyridine ring.
The table below presents examples of reactions used to synthesize fused pyridine rings from analogous starting materials, demonstrating the potential synthetic routes for this compound.
| Starting Material Analogue | Reagent(s) | Conditions | Fused Product | Yield (%) |
| 2-amino-cyclohex-1-ene-1-carbonitrile | Ethyl acetoacetate | Reflux | 4-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile | High |
| 3-aminopyridine-4-carbonitrile | Malononitrile, Benzaldehyde | Piperidine, Ethanol, Reflux | 2,4-Diamino-5-phenyl-pyrido[3,4-b]pyridine-3-carbonitrile | Good |
| 2-aminobenzonitrile | Cyclohexanone | Polyphosphoric acid, Heat | 1,2,3,4-Tetrahydroacridine-9-carbonitrile | Moderate |
Synthesis of Other Fused Heterocycles
Beyond pyrimidines and pyridines, the versatile reactivity of the ortho-amino nitrile group in this compound allows for the synthesis of a variety of other fused heterocyclic systems. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active nitrile in the presence of elemental sulfur and a base, can be adapted to cyclic amino nitriles to form fused thiophenes.
Furthermore, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of fused pyrazole (B372694) rings, specifically the pyrazolo[3,4-b]morpholine system. This transformation typically proceeds via the formation of a hydrazone intermediate which then undergoes intramolecular cyclization onto the nitrile group.
Below are representative examples of such syntheses with analogous cyclic amino nitriles.
| Starting Material Analogue | Reagent(s) | Conditions | Fused Product | Yield (%) |
| 2-aminobenzonitrile | Hydrazine hydrate | Reflux | 3-Amino-1H-indazole | High |
| 2-amino-cyclohex-1-ene-1-carbonitrile | Phenylhydrazine | Acetic acid, Reflux | 3-Amino-2-phenyl-2,4,5,6,7,8-hexahydro-indazole | Good |
| Cyclohexanone, Malononitrile | Sulfur, Morpholine (base) | Ethanol, Reflux | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High |
These established synthetic strategies underscore the potential of this compound as a valuable building block for the construction of complex, fused heterocyclic systems. The specific reaction conditions and resulting yields for the this compound scaffold would require empirical determination but are expected to follow the general trends observed in these analogous systems.
Reaction Mechanisms and Mechanistic Investigations
Elucidation of Reaction Pathways
The formation of the substituted morpholine-3-carbonitrile ring is typically achieved through a one-pot, three-component reaction. A plausible pathway involves the reaction of an N-substituted aminoethanol, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326). This sequence is analogous to the well-established synthesis of other heterocyclic carbonitriles, such as 2-amino-4H-chromene-3-carbonitriles. mdpi.comsharif.edu
The domino reaction for the synthesis of a 2-amino-4-aryl-morpholine-3-carbonitrile derivative can be dissected into three key mechanistic steps:
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. rsc.org The catalyst, often a weak base like sodium carbonate or an amine, deprotonates the acidic α-carbon of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated dinitrile intermediate, often referred to as an arylidenenalononitrile or a Knoevenagel adduct. sharif.edunih.gov
Michael Addition: The second stage involves the conjugate addition (Michael addition) of the N-substituted aminoethanol to the electron-deficient C=C double bond of the Knoevenagel adduct. rsc.org The nitrogen atom of the aminoethanol acts as the nucleophile, attacking the β-carbon of the unsaturated system. This step results in the formation of a transient, open-chain intermediate that contains all the necessary atoms for the final heterocyclic ring.
Intramolecular Cyclization and Tautomerization: The final step is a spontaneous intramolecular cyclization. The hydroxyl group (-OH) of the aminoethanol moiety in the Michael adduct attacks one of the nitrile groups (-CN). This nucleophilic attack leads to the formation of an imine intermediate, which then undergoes tautomerization to yield the final, stable 2-amino-morpholine-3-carbonitrile structure.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Knoevenagel Condensation | An aldehyde reacts with malononitrile, catalyzed by a base, to form an arylidenemalononitrile intermediate after dehydration. |
| 2 | Michael Addition | An N-substituted aminoethanol adds to the arylidenemalononitrile intermediate via a 1,4-conjugate addition. |
| 3 | Intramolecular Cyclization | The hydroxyl group of the Michael adduct attacks a nitrile group, leading to ring closure and subsequent tautomerization to form the final morpholine (B109124) ring. |
Catalysts are crucial for initiating and accelerating the reaction sequence. In the synthesis of related heterocyclic systems, both basic and acidic catalysts play significant roles.
Base Catalysis: Weak organic or inorganic bases are commonly employed. For instance, morpholine itself can act as an organocatalyst. researchgate.net The primary role of the base is to facilitate the initial Knoevenagel condensation by deprotonating the malononitrile, thereby generating the necessary carbanion nucleophile. Bases like sodium carbonate (Na2CO3) have proven effective in similar syntheses conducted in green solvents like water. mdpi.com
Acid Catalysis: While the initial steps are base-catalyzed, some syntheses of related heterocycles utilize acid catalysts. For example, pyridine-2-carboxylic acid (P2CA) has been shown to exhibit dual acid-base behavior, which can drive the formation of intermediates and the final product. nih.gov In the context of morpholine synthesis, an acid catalyst could protonate the carbonyl group of the aldehyde, increasing its electrophilicity for the Knoevenagel condensation, or facilitate the final dehydration step in the cyclization process. beilstein-journals.org Heterogeneous solid acid catalysts have also been employed in related multicomponent reactions, offering advantages like easy separation and reusability. researchgate.net
Computational Chemistry Studies on Reaction Mechanisms
Computational chemistry provides powerful tools for investigating complex reaction mechanisms at a molecular level. Techniques like Density Functional Theory (DFT) and the more recent Molecular Electron Density Theory (MEDT) offer deep insights into the reaction pathways, energetics, and factors controlling selectivity.
DFT is a widely used computational method to map the potential energy surface of a reaction. nih.gov For a multicomponent reaction leading to this compound, DFT calculations can elucidate the entire reaction pathway by:
Locating Stationary Points: Identifying the geometric structures of reactants, intermediates, transition states (TS), and products.
Calculating Energies: Determining the relative energies of all stationary points. The energy difference between reactants and a transition state gives the activation energy (energy barrier), which is crucial for determining the rate of a particular step. acs.org
Validating Mechanisms: By comparing the activation energies of different possible pathways, the most favorable (lowest energy) mechanism can be identified. For example, in a related sequential reaction, DFT calculations were used to determine that the energy of the transition state for the cyclization step was higher than that of a preceding deprotonation step, providing a detailed energetic profile of the reaction. nih.gov
A hypothetical DFT study on the final cyclization step of this compound formation would calculate the Gibbs free energy (ΔG‡) for the ring-closing transition state, confirming the feasibility of the proposed mechanism.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| INT-Michael | Michael Addition Intermediate | 0.0 (Reference) |
| TS-Cyclization | Transition State for Ring Closure | +15.8 |
| INT-Imine | Cyclized Imine Intermediate | -5.2 |
| Product | Final this compound | -12.5 |
Note: Data are hypothetical and for illustrative purposes to show typical outputs of DFT calculations.
Molecular Electron Density Theory (MEDT) is a modern paradigm in organic chemistry that proposes that changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. researchgate.net MEDT studies analyze the electron localization function (ELF) and conceptual DFT reactivity indices to understand reaction mechanisms.
In the context of this compound synthesis, MEDT could be applied to study the regioselectivity of the Michael addition step. By analyzing the nucleophilic and electrophilic Parr functions at the atoms of the reactants, MEDT can predict which sites are most likely to react. For instance, it would confirm that the nitrogen atom of the aminoethanol is the most nucleophilic center and that the β-carbon of the Knoevenagel adduct is the most electrophilic center, thus explaining the observed regioselectivity of the C-N bond formation.
Understanding the electronic character of the reactants is fundamental to predicting the reaction course. Computational analysis can map the distribution of electron density in the reacting molecules to identify the sites most susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. Red regions indicate areas of high electron density (nucleophilic character), while blue regions indicate areas of low electron density (electrophilic character). For the synthesis of this compound, an MEP map of the aldehyde would show a strong electrophilic site (blue) at the carbonyl carbon. An MEP map of the deprotonated malononitrile would show a highly nucleophilic region (red) centered on the carbanion. nih.gov
Electrophilic Activation: This involves making a molecule more reactive towards a nucleophile. In the proposed mechanism, the protonation of the aldehyde's carbonyl oxygen by an acid catalyst would increase the positive charge on the carbonyl carbon, thus 'activating' it for the nucleophilic attack by the malononitrile carbanion. beilstein-journals.org
Nucleophilic Activation: This involves increasing the reactivity of a nucleophile. The deprotonation of malononitrile by a base is a clear example of nucleophilic activation, as it converts a weakly acidic C-H bond into a potent carbon-based nucleophile. Similarly, the lone pair of electrons on the nitrogen atom of the aminoethanol makes it an inherent nucleophile ready to participate in the Michael addition. frontiersin.org
Structure Activity Relationship Sar Studies of Morpholine 3 Carbonitrile Derivatives
Influence of Structural Modifications on Biological Activities
Systematic structural modifications of morpholine-3-carbonitrile derivatives have revealed critical insights into their biological activities. The focus of these investigations has largely been on their role as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are frequently dysregulated in cancer. nih.gov
The nature and position of substituents on the core structure, typically a pyrimidine (B1678525) ring attached to the morpholine (B109124) moiety, profoundly influence the therapeutic potential of these compounds. Research has shown that modifications at specific positions can dramatically alter inhibitory potency and selectivity.
For instance, in a series of 6-morpholinopyrimidine-5-carbonitrile derivatives designed as dual PI3K/mTOR inhibitors, the substituents at the 2-position of the pyrimidine ring were found to be critical for anticancer efficacy. nih.gov The introduction of a heterocyclic moiety at this position generally enhanced anticancer activity. nih.gov Specifically, Schiff base analogs demonstrated the most potent activity. nih.govrsc.org Compounds 12b and 12d , which incorporate substituted phenyl moieties, exhibited excellent antitumor activity against the leukemia SR cell line, with IC50 values of 0.10 µM and 0.09 µM, respectively. nih.govrsc.org These compounds also showed significant inhibitory effects against multiple PI3K isoforms (α, β, δ) and mTOR. nih.govrsc.org
Similarly, studies on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors highlighted the importance of substituents on a phenyl ring attached to the core. frontiersin.org When the substituent was a hydroxyl group, positioning it at the meta-position (17e ) resulted in better activity than at the para-position (17f ). frontiersin.org Furthermore, substituting the meta-hydroxyl with a methoxy (B1213986) group led to decreased activity, indicating that a hydrogen-bonding group at this position is favorable for binding affinity. frontiersin.org One of the most potent compounds from this series, 17p , demonstrated an IC50 of 31.8 nM against PI3Kα and 15.4 nM against PI3Kδ. frontiersin.orgnih.govdoaj.orgnih.gov
The data below summarizes the inhibitory activities of representative this compound derivatives.
Analysis of the broader SAR landscape reveals several key trends. The morpholine ring itself is consistently identified as a critical component for activity. frontiersin.org In the development of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, the substitution of the morpholine group resulted in a decrease in PI3Kα inhibitory activity, confirming its role as an essential pharmacophoric element. frontiersin.org
Further SAR trends observed include:
Chlorination: The chlorination of a pyrimidinone ring in a precursor compound increased the anticancer effect against the leukemia SR cell line. nih.gov
Heterocyclic Substituents: The general strategy of inserting a substituted heterocycle at position 2 of the 6-morpholinopyrimidine-5-carbonitrile core was found to increase anticancer efficacy. nih.gov
Linker Modification: Converting a thiomethyl group to a hydrazinyl moiety in one series of compounds was found to decrease activity, indicating the linker's nature is crucial. nih.gov
Stereochemistry: In other classes of morpholine derivatives, stereochemistry and aryl ring substitution patterns have been shown to be decisive factors in determining inhibitory activity and selectivity between different monoamine reuptake transporters. nih.gov
Pharmacophore Identification and Design Principles
The consistent findings from SAR studies have enabled the identification of key pharmacophoric features and the formulation of strategic design principles for developing more effective this compound-based inhibitors.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, the morpholine ring is a cornerstone of the pharmacophore. e3s-conferences.org It is frequently involved in forming crucial hydrogen bond interactions with the target protein. frontiersin.org For example, in PI3K inhibitors, the morpholine group can form a key hydrogen bond with the hinge region residue Val851. nih.gov
Based on extensive research, several core structures have been identified as effective pharmacophores:
6-Morpholinopyrimidine-5-carbonitrile : This core has been successfully used to design dual PI3K/mTOR inhibitors. nih.govrsc.org
2,4-Dimorpholinopyrimidine-5-carbonitrile : This group serves as a core structure for potent and selective PI3K inhibitors. frontiersin.orgnih.gov
The primary goal in designing new inhibitors is to enhance potency against the desired target while improving selectivity over off-targets to minimize potential side effects. The insights gained from SAR and pharmacophore modeling have guided several successful design strategies.
One key strategy is the creation of hybrid molecules that integrate the essential pharmacophoric features of known inhibitors into the morpholinopyrimidine-5-carbonitrile scaffold. nih.gov This approach was used to develop dual PI3K/mTOR inhibitors by appending various heterocyclic moieties to the core structure, leading to potent compounds like 12b and 12d . nih.gov
Another powerful strategy involves modifying substituents to exploit subtle differences in the ATP-binding pockets of related kinases. For example, replacing a morpholine with a bulkier bridged or chiral morpholine derivative has been shown to dramatically improve selectivity for mTOR over PI3Kα. researchgate.net This is because a single amino acid difference creates a deeper pocket in mTOR that can accommodate the increased steric bulk of the modified morpholine, whereas the same modification clashes with the PI3Kα binding site. researchgate.net Similarly, in the design of sulfonyl-substituted morpholinopyrimidines, replacing a trifluoromethyl group with a fluorine atom on an aminopyridyl moiety led to a significant 11-fold increase in potency against mTOR. nih.gov
These strategic modifications, guided by a deep understanding of the SAR, allow for the rational design of next-generation inhibitors with improved therapeutic profiles.
The table below illustrates how strategic modifications based on SAR can lead to enhanced inhibitory potency.
Advanced Biological and Biomedical Research Applications
Therapeutic Potential and Drug Discovery
The morpholine (B109124) ring is a recognized privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity and improve pharmacokinetic properties. nih.govresearchgate.net When combined with a carbonitrile group at the 3-position, the resulting scaffold offers a versatile platform for developing targeted therapies for a range of diseases.
Derivatives of the morpholine-carbonitrile scaffold have emerged as a promising class of compounds in oncology research. nih.gove3s-conferences.org Their anticancer effects are often attributed to specific interactions with key signaling pathways that regulate cell growth, proliferation, and survival.
The phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and is frequently overactivated in various cancers, including those of the liver, colon, breast, and ovaries. nih.govmdpi.comfrontiersin.org Consequently, the development of dual PI3K/mTOR inhibitors is a major focus in cancer drug discovery. nih.govnih.gov
Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent dual inhibitors of PI3K and mTOR. nih.gov In a notable study, specific Schiff base analogs demonstrated significant antitumor activity. For instance, compounds 12b and 12d showed excellent potency against the leukemia SR cell line. nih.gov Compound 12b exhibited strong inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ isoforms, as well as mTOR. nih.gov These findings highlight the potential of the morpholine-carbonitrile scaffold in designing targeted anticancer agents that act on the PI3K/mTOR pathway. nih.gov
| Compound | Target | IC₅₀ (μM) | Reference Cell Line |
|---|---|---|---|
| 12b | Leukemia SR | 0.10 ± 0.01 | Leukemia SR |
| PI3Kα | 0.17 ± 0.01 | ||
| PI3Kβ | 0.13 ± 0.01 | ||
| mTOR | 0.83 ± 0.05 | ||
| 12d | Leukemia SR | 0.09 ± 0.01 | Leukemia SR |
| PI3Kα | 1.27 ± 0.07 | ||
| PI3Kβ | 3.20 ± 0.16 | ||
| mTOR | 2.85 ± 0.17 |
Inhibition of the PI3K/mTOR pathway is known to reduce tumor cell survival and trigger programmed cell death, or apoptosis. nih.gov Studies have confirmed that the anticancer effects of morpholinopyrimidine-5-carbonitrile derivatives are linked to their ability to induce apoptosis. The most promising compounds, 12b and 12d , were shown to promote apoptosis in leukemia SR cells. nih.gov Further investigation revealed that these compounds also cause cell cycle arrest at the G2/M phase, further contributing to their cytotoxic effects. nih.gov Other research on related morpholin-3-one (B89469) derivatives has also demonstrated apoptosis induction in A549 lung cancer cells, suggesting this is a common mechanism for this class of compounds. nih.gov
The morpholine scaffold is a key component in several antimicrobial and antifungal agents. core.ac.ukresearchgate.net Its derivatives have been investigated for their efficacy against a wide range of bacterial and fungal pathogens, making the morpholine-carbonitrile structure a person of interest for developing new anti-infective drugs. researchgate.netscilit.comnih.govnih.gov
Research into new morpholine derivatives has demonstrated a broad spectrum of action against numerous bacterial strains. core.ac.ukresearchgate.net Certain derivatives have shown high inhibitory action against a significant percentage of tested Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial effectiveness is often linked to the specific chemical substitutions on the morpholine ring. core.ac.uk
| Bacterial Strain | Inhibition Level | MIC (mg/mL) |
|---|---|---|
| General (89.61% of strains tested) | High | N/A |
| Hafnia alvei | Medium | N/A |
| Pseudomonas proteamaculans | Medium | N/A |
| Enterococcus gallinarum | Medium | N/A |
| Various (48% of strains tested) | Sensitive | 12.5 |
| Enterococcus species | Sensitive | 6.25 |
| Micrococcus flavus | Sensitive | 6.25 |
| Bacillus anthracis | Sensitive | 6.25 |
| Pseudomonas orientalis | Sensitive | 6.25 |
Data sourced from a study on new morpholine derivatives, where compound (6) was specifically evaluated. researchgate.net
A key target for antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, as ergosterol is a vital component of the fungal cell membrane that is absent in mammalian cells. nih.govmdpi.com The morpholine class of antifungals is known to inhibit two critical enzymes in this pathway: sterol Δ¹⁴ reductase (ERG24) and sterol Δ⁷-Δ⁸ isomerase (ERG2). nih.govresearchgate.net By disrupting ergosterol production, these compounds compromise the integrity of the fungal cell membrane, leading to cell death. nih.govresearchgate.net This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov Known morpholine antifungals include fenpropimorph (B1672530) and amorolfine. nih.govnih.gov
Morpholine and its derivatives are also being explored for their potential in treating diabetes mellitus. nih.govmdpi.comnih.gov Research has indicated that compounds containing a morpholine moiety can be effective in vitro and in vivo for managing diabetes. nih.gov
One mechanism of action for antidiabetic drugs is the inhibition of α-glucosidase, an enzyme that promotes the rapid generation of blood glucose. nih.gov Benzimidazole derivatives containing morpholine have been reported as α-glucosidase inhibitors. nih.gov Furthermore, studies on related heterocyclic compounds, such as piperidine-3-carbonitrile, have shown that the presence of the nitrile group contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. nih.gov This suggests that the morpholine-3-carbonitrile scaffold could be a promising starting point for the design of novel antidiabetic agents. nih.govnih.govmdpi.commdpi.com
Antidiabetic Research
DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov The inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it enhances insulin (B600854) secretion and improves glycemic control. nih.govnih.gov
The morpholine moiety has been incorporated into various molecular scaffolds to develop potent DPP-4 inhibitors. Research has shown that the addition of a morpholine ring to certain chemical structures can significantly enhance their inhibitory activity. For instance, in one study, the introduction of a morpholine group at a specific position of a xanthine (B1682287) moiety resulted in a compound with a potent DPP-4 inhibitory activity, recording an IC50 value of 16.34 nM. nih.gov The development of such inhibitors is an active area of research, with a focus on creating highly selective and effective agents for diabetes therapy. nih.govmdpi.com
| Compound Structure | Modification | DPP-4 Inhibitory Activity (IC50) |
|---|---|---|
| Xanthine Derivative | Addition of Morpholine and CF3 group | 16.34 nM |
| Xanthine Derivative | Addition of Morpholine and dichloro-substitution | 29.87 nM |
| Xanthine Derivative | Addition of Morpholine and monochloride-substitution | 67.98 nM |
Insulin Sensitivity Modulation
Insulin resistance, a condition where cells fail to respond effectively to insulin, is a hallmark of type 2 diabetes and metabolic syndrome. nih.gov Modulating insulin sensitivity is a key goal in developing treatments for these conditions. While direct studies on this compound are specific, the broader class of morpholine-containing compounds has been investigated for its potential metabolic effects.
Research into various natural and synthetic compounds has identified multiple pathways for improving insulin sensitivity. For instance, certain polyphenolic compounds are known to improve insulin resistance. liberty.edu Other natural products have been shown to counteract insulin resistance by modulating mitochondrial bioenergetics and reducing endoplasmic reticulum stress. mdpi.com The exploration of novel molecules, potentially including morpholine derivatives, continues to be a promising avenue for discovering new ways to restore insulin sensitivity. liberty.edumdpi.com
Anti-inflammatory Research
Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a major focus of pharmaceutical research. mdpi.com Morpholine derivatives have demonstrated significant potential in this area.
Studies have shown that incorporating a morpholine Mannich base substituent into certain parent compounds can enhance their anti-inflammatory activity. japsonline.com For example, asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base substituent exhibited potent anti-inflammatory activity, with IC50 values for inhibiting bovine serum albumin (BSA) denaturation as low as 25.3 µM, which is comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com These findings suggest that the morpholine scaffold is a valuable component in the design of new anti-inflammatory drugs. japsonline.comresearchgate.net
| Compound | Anti-inflammatory Activity (IC50) |
|---|---|
| AMAC with Morpholine Mannich base (Compound 4c) | 25.3 µM |
| AMAC with Morpholine Mannich base (Compound 4d) | 26.3 µM |
| Diclofenac Sodium (Standard) | 20.3 µM |
| Cyclovalone (Reference) | 22.4 µM |
Neurological and Central Nervous System (CNS) Disorders Research
Developing drugs for the central nervous system (CNS) presents unique challenges, primarily due to the need for molecules to cross the blood-brain barrier (BBB). nih.govnih.gov The morpholine ring is a valuable heterocycle in CNS drug discovery because of its favorable physicochemical properties that can improve solubility and brain permeability. nih.govnih.govacs.org As such, morpholine derivatives are explored for their potential in treating a range of neurological and CNS disorders. nih.govnih.govacs.orgresearchgate.net
Modulation of Receptors (e.g., in mood disorders, pain)
The endogenous opioid system, which includes mu, delta, and kappa receptors, is critically involved in regulating mood and pain. nih.govmdpi.com Dysfunction in this system is linked to depression, anxiety, and chronic pain. mdpi.combohrium.com Morpholine derivatives are being investigated for their ability to modulate neurotransmitter receptors involved in these conditions. nih.govacs.org
The structural similarity of some morpholine-containing compounds to endogenous ligands allows them to interact with and modulate these receptors. acs.org For example, delta opioid receptor (DOR) agonists are known to alleviate neuropathic pain, and research has shown that nerve injury can enhance DOR function and localization in the spinal cord. nih.gov The design of morpholine-based compounds that can selectively target these receptors is a promising strategy for developing novel treatments for mood disorders and pain management. nih.govnih.gov
Enzyme and Receptor Bioactivity in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. nih.govmdpi.commdpi.com Key pathological features involve the dysregulation of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), as well as the dysfunction of various neuroreceptors. nih.govmdpi.comresearchgate.net
Morpholine has been identified as a key scaffold for designing agents that target these enzymes and receptors. nih.govresearchgate.net Numerous studies have focused on synthesizing morpholine-containing compounds as potential cholinesterase inhibitors. mdpi.com For instance, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group showed potent inhibition of AChE, with one compound exhibiting an IC50 value of 1.94 ± 0.13 µM. mdpi.com The morpholine moiety often plays a crucial role in binding to the active sites of these enzymes, highlighting its therapeutic potential in combating neurodegenerative disorders. nih.govresearchgate.netmdpi.com
| Compound | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| Morpholine-bearing quinoline (B57606) derivative (11g) | AChE | 1.94 ± 0.13 µM |
| Morpholine-bearing quinoline derivative (11g) | BChE | 28.37 ± 1.85 µM |
Pharmacokinetic and Pharmacodynamic (PK/PD) Modulation
A significant advantage of incorporating the morpholine ring into drug candidates is its ability to modulate pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govnih.govacs.org The presence of a weakly basic nitrogen atom and an oxygen atom gives the morpholine ring a pKa value that enhances blood solubility. nih.govnih.gov This, combined with a balanced lipophilic-hydrophilic profile, can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govacs.org Specifically in CNS drug design, these properties are crucial for improving permeability across the blood-brain barrier, a major hurdle for many potential neurological therapies. nih.govnih.govresearchgate.net The morpholine scaffold can be used to enhance potency, act as a scaffold to correctly orient other functional groups, or specifically to optimize the PK/PD profile of a molecule. nih.govnih.govacs.orgsemanticscholar.org
Role of Morpholine Moiety in Bioavailability and Systemic Administration
The morpholine ring is a significant structural component in medicinal chemistry, often incorporated into bioactive molecules to enhance their pharmacokinetic profiles. researchgate.netnih.gov Its utility in improving bioavailability for systemic administration stems from a unique combination of physicochemical properties. acs.orgnih.gov The morpholine structure provides a well-balanced lipophilic-hydrophilic profile, which is crucial for effective drug absorption and distribution. nih.govresearchgate.net
| Physicochemical Property of Morpholine Moiety | Contribution to Bioavailability | Source Citation |
|---|---|---|
| Balanced Lipophilic-Hydrophilic Profile | Facilitates passage through biological membranes and dissolution in aqueous environments. | nih.govresearchgate.net |
| Weak Basicity (pKa ≈ blood pH) | Enhances aqueous solubility and absorption. | acs.orgnih.gov |
| Metabolic Stability | Prolongs circulation time and bioavailability by resisting rapid metabolic breakdown. | nih.gov |
| Hydrogen Bonding Capability | Improves solubility and interaction with biological transporters. | nih.gov |
Blood-Brain Barrier (BBB) Permeability Studies
Developing drugs for the central nervous system (CNS) presents a significant challenge due to the restrictive nature of the blood-brain barrier (BBB). acs.orgresearchgate.net The morpholine heterocycle is particularly valuable in the design of CNS-active compounds because its conformational and physicochemical properties can improve permeability through the BBB. nih.gov A fine balance between molecular size and lipophilicity is required for a molecule to passively diffuse across this barrier, and the morpholine ring helps achieve this balance. acs.orgresearchgate.net
The structural features of morpholine, including the presence of a weakly basic nitrogen and an oxygen atom, contribute to a peculiar pKa value and a flexible conformation. nih.govresearchgate.net This allows the ring to engage in various lipophilic-hydrophilic interactions, which can improve both blood solubility and brain permeability. acs.orgnih.gov The ability to modulate the basicity of amino groups within a molecule by incorporating heterocycles like morpholine is a recognized strategy to enhance permeability. escholarship.org While direct studies on this compound are limited, computational models for related morpholine derivatives are used to guide the design of compounds with enhanced blood-brain barrier permeability.
Metabolic Stability and Metabolite Profiling
Metabolic stability is a critical factor in the development of therapeutic agents, influencing their duration of action and potential for toxicity. The morpholine ring is known to confer improved metabolic stability to molecules. nih.gov It generally has an improved CYP3A4 profile and optimal clearance, as it can be easily oxidized into nontoxic derivatives. nih.govresearchgate.net This characteristic makes it a favorable scaffold in drug design.
Metabolite profiling is the process of identifying the metabolic products of a compound in a biological system. criver.com This process is essential for understanding a drug's fate, potential drug-drug interactions, and routes of elimination. criver.com For morpholine-containing drugs, metabolic pathways often involve modifications to the morpholine ring or other parts of the molecule. High-resolution analytical techniques like LC-MS and LC-MS/MS are the primary tools used for metabolite profiling, allowing for the detection and structural elucidation of metabolites in complex biological matrices. criver.com While specific metabolite profiles for this compound are not detailed in the available literature, the general metabolic pathways for the morpholine moiety include processes such as hydroxylation, desethylation, and the formation of glucuronide conjugates. nih.gov
Molecular Interaction and Binding Studies
Interaction with Molecular Targets (e.g., Enzymes, Receptors)
The morpholine moiety is a versatile pharmacophore that is integral to the interaction of many compounds with a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net In many cases, the morpholine ring is not just a passive scaffold for improving pharmacokinetics but is an active component of the pharmacophore that directly interacts with the active site of a target protein. nih.gov
Morpholine derivatives have been shown to be potent inhibitors of various enzymes, particularly kinases such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). acs.orgnih.gov For instance, certain morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors for potential anticancer applications. nih.gov In the context of the central nervous system, morpholine-containing compounds target neuroreceptors involved in mood disorders and pain, as well as enzymes and receptors implicated in neurodegenerative diseases. acs.orgnih.gov These compounds can act as agonists or antagonists at targets like cannabinoid receptors, demonstrating the broad utility of the morpholine scaffold in modulating diverse biological functions. acs.orgnih.gov
| Molecular Target Class | Specific Examples | Role of Morpholine Moiety | Source Citation |
|---|---|---|---|
| Kinases | PI3K, mTOR | Integral component of the pharmacophore, interacts with the enzyme active site. | acs.orgnih.gov |
| Neuroreceptors | Cannabinoid Receptors | Modulates receptor activity (agonist/antagonist), often mimicking endogenous ligands. | acs.orgnih.gov |
| Enzymes (Fungal) | Sterol Reductase, Sterol Isomerase | Inhibits enzymes in the ergosterol synthesis pathway. | nih.gov |
| Enzymes (Viral/Bacterial) | Various | Contributes to antiviral and antibacterial activity. | researchgate.net |
Hydrogen Bonding and Electrostatic Interactions
The specific nature of molecular interactions between a ligand and its target determines binding affinity and selectivity. The morpholine ring can participate in several key non-covalent interactions, including hydrogen bonding and electrostatic interactions. nih.govcambridgemedchemconsulting.com A hydrogen bond is an electrostatic interaction between a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov
Molecular Docking Simulations for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgplos.org It is widely employed in drug design to predict the binding affinity and interaction patterns of a ligand with its molecular target. mdpi.com
For derivatives containing a carbonitrile group, such as tetrahydroquinoline-3-carbonitrile, docking studies have been used to explore DNA-binding interactions. researchgate.net In studies involving morpholine derivatives, molecular docking simulations are used to understand how these compounds fit into the active sites of enzymes like PI3K and mTOR. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energy. For example, docking studies of morpholinopyrimidine-5-carbonitrile derivatives against PI3Kα have identified specific amino acid residues that form hydrogen bonds with the ligand, explaining its inhibitory activity. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a prediction of the ligand's potency, guiding the synthesis and optimization of new compounds. semanticscholar.orgplos.org
Agrochemical and Material Science Applications
Agrochemical Research and Development
Derivatives of morpholine (B109124) are biologically active organic compounds that have garnered considerable attention in the field of pesticide innovation and development. nih.govresearchgate.net The ongoing need for sustainable agricultural practices and the demand for high-yield crops drive the development of new agrochemicals based on morpholine structures. e3s-conferences.org Research overviews have highlighted the potential of morpholine compounds in insecticidal, fungicidal, herbicidal, antiviral, and plant growth regulation applications. nih.govresearchgate.net
Morpholine derivatives are recognized for their significant fungicidal properties, forming the basis for several established and developmental fungicides. e3s-conferences.orgnih.gov The morpholine class of antifungals, which includes compounds like fenpropimorph (B1672530) and dimethomorph, is effective against a range of plant pathogens. nih.govresearchgate.net Research has focused on synthesizing novel morpholine derivatives to enhance their efficacy and spectrum of activity.
For instance, studies on luotonin A analogues containing a morpholine moiety have demonstrated potential as novel fungicides. researchgate.net In one study, a specific analogue showed curative effects of 73.82% against Botrytis cinerea at a concentration of 80 μg/mL. researchgate.net Similarly, silicon-incorporated morpholine analogues have been synthesized and tested against various human pathogenic fungi, with some compounds exhibiting potent antifungal activity. nih.gov Sila-analogue 24, a fenpropimorph analogue, showed superior fungicidal potential compared to existing morpholine fungicides. nih.gov
The fungicidal mechanism of some morpholine derivatives is believed to involve the inhibition of sterol biosynthesis in fungi, a mode of action that can be effective against oomycete diseases. nih.govresearchgate.net
Table 1: Fungicidal Activity of Select Morpholine Derivatives
| Compound/Class | Target Fungi | Efficacy/Observation |
|---|---|---|
| Pyrimorph | Phytophthora infestans, Phytophthora capsici, Rhizoctonia solani | Excellent activity in inhibiting mycelial growth. researchgate.net |
| Luotonin A analogue (10s) | Sclerotinia sclerotiorum, Botrytis cinerea | Curative effects of 67.17% and 73.82% at 80 μg/mL, respectively. researchgate.net |
| Sila-analogue 24 | Candida albicans, Candida glabrata, Cryptococcus neoformans | Exhibited potent antifungal activity, superior to fenpropimorph. nih.gov |
The structural versatility of the morpholine ring has also been exploited in the search for new herbicides. e3s-conferences.org The development of novel pesticides often involves analyzing the structure-activity relationships of molecules containing morpholine fragments to optimize their herbicidal effects. nih.govresearchgate.net
Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, has shown that certain compounds possess significant herbicidal activity, particularly against monocotyledonous plants like bentgrass (Agrostis stolonifera). mdpi.com One compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o), demonstrated activity comparable to commercial herbicides. mdpi.com Another study focusing on quinazolinone–phenoxypropionate hybrids found that specific derivatives exhibited excellent herbicidal activity against weeds like barnyard grass (Echinochloa crus-galli) at an application rate of 150 g ha⁻¹. mdpi.com
These findings underscore the potential for designing new morpholine-based compounds with selective and potent herbicidal properties for effective weed management in agriculture. e3s-conferences.orgmdpi.com
Table 2: Herbicidal Activity of Select Morpholine-Related Compounds
| Compound Series | Target Weeds | Key Finding |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Bentgrass (Agrostis stolonifera) | Compound 2o showed activity comparable to commercial herbicides at 1 mM. mdpi.com |
| Quinazolinone−Phenoxypropionates | Barnyard grass (E. crusgalli), Crabgrass (D. sanguinalis) | Compound QPEP-I-4 showed >80% inhibition at 150 g ha⁻¹. mdpi.com |
Beyond pest and weed control, morpholine derivatives are investigated for their role as plant growth regulators (PGRs). researchgate.net PGRs are chemical messengers that can control and modify plant growth processes, such as root formation, shoot proliferation, and flowering, often at very low concentrations. phytotechlab.commdpi.com
Chemicals that inhibit the biosynthesis of gibberellin, a natural plant growth hormone, are a major class of PGRs. ahdb.org.uk While specific studies on Morpholine-3-carbonitrile are limited, the broader class of morpholine compounds is reviewed for properties that include plant growth regulation. nih.govresearchgate.net The ability to influence physiological processes like cell division, organogenesis, and senescence makes these compounds valuable for optimizing crop development and yield. nih.gov
Material Science Applications
The application of morpholine and its derivatives extends into the polymer and materials science sectors. e3s-conferences.org Their chemical properties make them suitable for use as functional additives in the production of polymers and resins, contributing to the development of advanced materials with enhanced characteristics. e3s-conferences.org
Morpholine derivatives serve multiple functions in polymer chemistry, acting as curing agents, stabilizers, and cross-linking agents to improve the mechanical and thermal properties of polymeric materials. e3s-conferences.org
Curing Agents: A curing agent participates in the chemical reaction that polymerizes oligomers or pre-polymers into a final, hardened film or material. specialchem.com Amine-based curing agents, which are derivatives of ammonia, are commonly used to cure epoxy resins. specialchem.comresearchgate.net For example, 4-methyl-2-morpholinone has been identified as an effective curing agent for vicinal polyepoxide resins, either used alone or as an accelerator for other curatives like anhydrides. google.com The use of such agents is critical for creating thermosetting materials with high thermal stability. researchgate.net
Stabilizers: Stabilizers are additives that protect polymers from degradation caused by factors like oxidation and UV radiation. researchgate.net Efficient stabilization is crucial for polymers like polypropylene. researchgate.net Morpholine and its derivatives can act as stabilizers, with some epoxidized vegetable oils that also function as plasticizers being used for both purposes. adeka.co.jp
Cross-linking Agents: Cross-linking is the process of forming chemical links between polymer chains to create a three-dimensional molecular network. sigmaaldrich.com This process enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com Cross-linking agents are fundamental in converting weak plastics into resilient elastomers, as seen in the vulcanization of rubber. sigmaaldrich.com The density of the cross-links significantly impacts the properties of the final material. sigmaaldrich.comnih.gov While specific examples for this compound are not detailed, the functional groups within the morpholine structure are conducive to participating in reactions that form these networks in polymer systems. e3s-conferences.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Fenpropimorph |
| Dimethomorph |
| Pyrimorph |
| Mesotrione |
| 4-methyl-2-morpholinone |
| 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| Gibberellin |
Future Directions and Emerging Research Areas
Development of Novel Morpholine-3-carbonitrile Based Prodrugs and Targeted Drug Delivery Systems
The development of prodrugs and targeted drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and site-specific delivery. sigmaaldrich.com The morpholine (B109124) moiety is recognized for its ability to improve physicochemical properties like aqueous solubility, making it a valuable component in drug design. researchgate.netmdpi.com
Prodrug Strategies: A key area of future research involves the chemical modification of the this compound scaffold to create prodrugs. These are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. mdpi.com For instance, the amine group within the morpholine ring can be temporarily masked to improve membrane permeability, a common challenge for amino drugs that tend to be ionized under physiological conditions. mdpi.com One strategy involves creating water-soluble prodrugs that can enhance bioavailability. researchgate.net An example of a successful prodrug strategy involving a morpholine derivative is a compound that showed a 10-fold lower affinity for its target receptor, indicating its potential as a novel, water-soluble prodrug. researchgate.net
Targeted Drug Delivery: Targeted drug delivery systems are designed to deliver a therapeutic agent to a specific site in the body, such as a tumor, thereby minimizing off-target effects. nih.govmdpi.com Nanoparticulate drug delivery systems (NDDSs), including liposomes, polymeric nanoparticles, and micelles, are widely used for this purpose. sigmaaldrich.comnih.gov The this compound scaffold can be incorporated into these systems. For example, it can be attached to polymers or ligands that target specific cell surface receptors overexpressed in cancer cells. mdpi.com This approach enhances the accumulation of the drug at the desired site through mechanisms like the enhanced permeability and retention (EPR) effect, which is characteristic of tumor tissues. nih.govmdpi.com
Future research will likely focus on creating stimuli-responsive NDDSs containing this compound derivatives. mdpi.com These systems are engineered to release their drug payload in response to specific internal or external stimuli, such as changes in pH, redox potential, or temperature, which are often characteristic of the tumor microenvironment. nih.govmdpi.com
| Delivery Strategy | Rationale | Potential Application |
| Prodrugs | Improve solubility, stability, and membrane penetration. mdpi.com | Systemic administration of therapeutics with poor bioavailability. |
| Nanocarriers | Protect drug from degradation, prolong circulation, and enable targeted delivery. sigmaaldrich.commdpi.com | Cancer therapy, reducing systemic toxicity. nih.gov |
| Stimuli-Responsive Systems | Controlled drug release at the target site in response to specific triggers (e.g., pH, enzymes). nih.govmdpi.com | Site-specific drug release in tumor or inflamed tissues. |
Exploration of New Catalytic Applications for this compound
While the morpholine scaffold itself is utilized in catalysis, the exploration of this compound and its derivatives as catalysts is an emerging field. The presence of both an amine and an ether group in the morpholine ring makes it a versatile structure for various catalytic applications. chemicalbook.comtaylorandfrancis.com
Morpholine is used in the preparation of alumina (B75360) catalysts and as an additive to adjust pH in industrial processes. chemicalbook.com Derivatives of morpholine have been investigated as highly efficient organocatalysts, particularly in reactions such as the 1,4-addition between aldehydes and nitroolefins. nih.gov Although morpholine-enamines typically show lower reactivity compared to pyrrolidine-based catalysts due to the electronic effect of the oxygen atom, specific substitutions on the morpholine ring can overcome these limitations. nih.gov
Computational studies have been instrumental in understanding the transition states of these reactions, explaining how certain morpholine-based catalysts can achieve high efficiency, diastereoselectivity, and enantioselectivity. nih.gov The nitrile group in this compound could potentially modulate the electronic properties of the morpholine nitrogen, influencing its catalytic activity. Future research may focus on synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis or as organocatalysts themselves. The unique stereoelectronic properties offered by the nitrile functionality could lead to the discovery of novel catalytic transformations.
Integration with Advanced Synthetic Techniques and Combinatorial Chemistry
The morpholine scaffold is a key component in many biologically active compounds, making it an attractive target for combinatorial chemistry and the creation of diverse compound libraries for drug discovery. nih.govresearchgate.net Advanced synthetic techniques are being employed to efficiently generate large numbers of morpholine derivatives.
Solution-phase parallel synthesis has been successfully used to create extensive libraries of substituted morpholine derivatives. nih.gov In one such approach, a common intermediate was synthesized in bulk and then diversified using high-throughput chemistry with robotic systems to produce thousands of unique compounds. nih.gov These libraries can then be screened for biological activity against various therapeutic targets.
Diversity-oriented synthesis (DOS) is another powerful strategy that can be applied to the this compound scaffold. researchgate.net DOS aims to create structurally diverse and complex molecules from a common starting material, enabling the exploration of new areas of chemical space. Starting with a functionalized core like this compound, a wide array of derivatives can be generated by reacting the nitrile group and the secondary amine. This approach is particularly valuable for identifying novel inhibitors for challenging drug targets. nih.gov The vicinal amino and cyano groups in related scaffolds like 4-aminoquinoline-3-carbonitriles are recognized as attractive building blocks for constructing more complex polycyclic systems. researchgate.net
| Synthetic Technique | Advantage | Application to this compound |
| Combinatorial Chemistry | Rapid generation of large libraries of related compounds. scilit.com | High-throughput screening for drug discovery. nih.gov |
| Diversity-Oriented Synthesis (DOS) | Creation of structurally diverse and complex molecules. researchgate.net | Exploration of novel biological targets and chemical space. |
| Multicomponent Reactions | Efficient one-pot synthesis of complex molecules. nih.gov | Rapid assembly of complex this compound derivatives. |
Computational Design and Virtual Screening for Drug Discovery
Computational methods are integral to modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.gov Virtual screening, molecular docking, and molecular dynamics simulations are powerful tools used to predict the binding of small molecules to biological targets. mdpi.com
The this compound scaffold has been featured in several computational drug design studies. For instance, derivatives of morpholinopyrimidine-5-carbonitrile were designed as dual PI3K/mTOR inhibitors. nih.gov In such studies, a pharmacophore model is often developed based on the structure of known active compounds or the binding site of the target protein. nih.govnih.gov This model defines the essential structural features required for biological activity. Large chemical databases are then screened virtually to identify molecules that match the pharmacophore model. mdpi.com
Molecular docking is used to predict the binding mode and affinity of the identified "hits" within the active site of the target protein. nih.gov For example, docking studies of quinoline-3-carbonitrile derivatives with DNA gyrase helped to elucidate their probable mechanism of action as antibacterial agents. nih.gov Compounds showing promising docking scores and interactions are then prioritized for synthesis and biological evaluation. mdpi.com
Molecular dynamics simulations can further validate the stability of the ligand-protein complex over time. mdpi.com These computational approaches are increasingly being used to design novel morpholine derivatives with specific pharmacological profiles, such as selective binding to receptors in diseased tissues over healthy ones. nih.gov
| Computational Method | Purpose | Relevance to this compound |
| Pharmacophore Modeling | Identifies key structural features for biological activity. nih.gov | Designing focused libraries for specific targets like kinases. nih.gov |
| Virtual Screening | Rapidly screens large compound databases to find potential hits. nih.gov | Identifying novel this compound-based inhibitors. mdpi.com |
| Molecular Docking | Predicts binding affinity and orientation of a ligand in a receptor's active site. nih.gov | Prioritizing synthesized compounds for biological testing. mdpi.comnih.gov |
| Molecular Dynamics | Simulates the movement of atoms to assess the stability of a ligand-protein complex. mdpi.com | Validating the binding mode of promising drug candidates. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Morpholine-3-carbonitrile, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclization reactions or modifications of morpholine derivatives. For example, nitrile group introduction may use cyanating agents under controlled pH and temperature. Reaction optimization should focus on catalyst selection (e.g., palladium or copper catalysts for cyanation), solvent polarity, and reaction time. Purification via column chromatography or recrystallization is critical to isolate high-purity product . Yields can be enhanced by minimizing side reactions (e.g., hydrolysis of the nitrile group) through inert atmospheres and anhydrous conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen/carbon environments, with emphasis on nitrile (C≡N) and morpholine ring protons.
- Infrared (IR) Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group.
- X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated in structurally related morpholine-carbonitrile derivatives .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 112.13 (molecular weight) validates the compound .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers in cool, dry, and well-ventilated areas away from oxidizing agents .
- Spill Management : Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer : Discrepancies in properties like boiling point (e.g., 256°C vs. unreported in other sources) require validation through:
- Reproducibility Studies : Conduct multiple trials using standardized equipment (e.g., differential scanning calorimetry for melting point).
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-Morpholino-4-oxo-thiophene derivatives ) to identify trends.
- Computational Modeling : Use DFT calculations to predict thermodynamic properties and compare with experimental data .
Q. What mechanisms underlie the potential formation of carcinogenic nitrosamines from this compound?
- Methodological Answer : Under acidic or nitrosating conditions, the morpholine ring’s secondary amine may react with nitrites to form N-nitrosomorpholine, a known carcinogen. To study this:
- In Vitro Simulation : Expose the compound to sodium nitrite (NaNO₂) in gastric pH conditions and monitor nitrosamine formation via HPLC-MS .
- Kinetic Studies : Determine reaction rates and activation energy barriers using Arrhenius plots .
- Mitigation Strategies : Add antioxidants (e.g., ascorbic acid) or adjust pH to inhibit nitrosation .
Q. How can researchers design experiments to assess the ecological toxicity of this compound?
- Methodological Answer :
- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri (Microtox) to measure LC₅₀/EC₅₀ values .
- Bioaccumulation Studies : Expose fish models (e.g., zebrafish) to radiolabeled compound and track tissue uptake via scintillation counting .
- Degradation Pathways : Perform photolysis/hydrolysis experiments under UV light or varying pH, analyzing breakdown products with GC-MS .
Q. What strategies are effective in overcoming challenges in synthesizing enantiomerically pure this compound derivatives?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric catalysis with chiral ligands (e.g., BINAP) to control stereochemistry during ring formation .
- Chromatographic Resolution : Employ chiral stationary phases in HPLC for enantiomer separation .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomers via chiral resolving agents (e.g., tartaric acid) .
Methodological Considerations for Data Integrity
Q. How should researchers address the lack of comprehensive toxicological data for this compound?
- Methodological Answer :
- Read-Across Approaches : Infer toxicity from structurally similar compounds (e.g., morpholine or nitrile-containing analogs) while noting limitations .
- High-Throughput Screening : Utilize in silico tools (e.g., QSAR models) to predict acute toxicity and prioritize experimental testing .
- Collaborative Studies : Partner with regulatory bodies to share data and establish standardized testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
